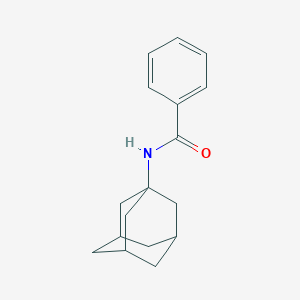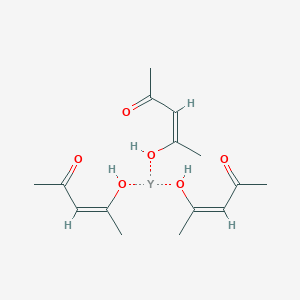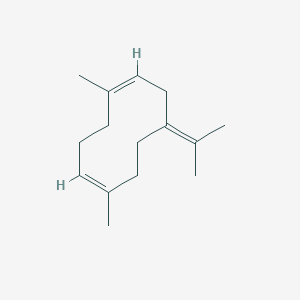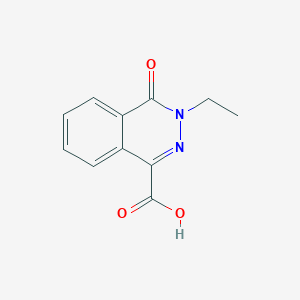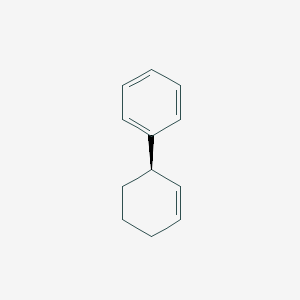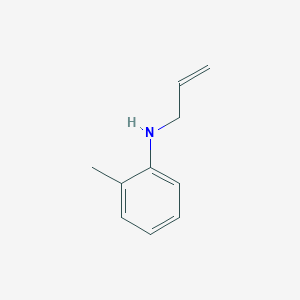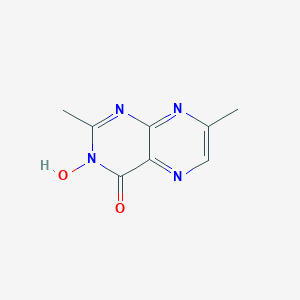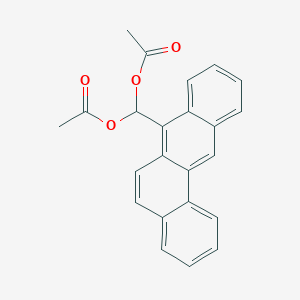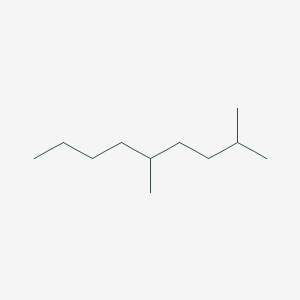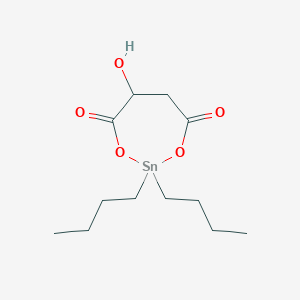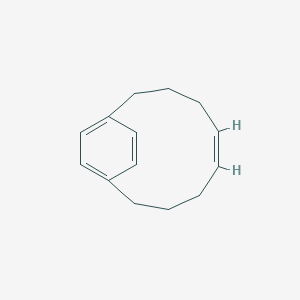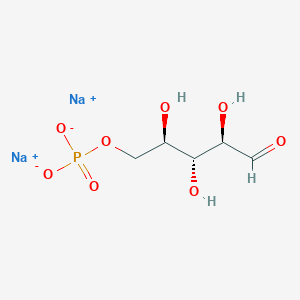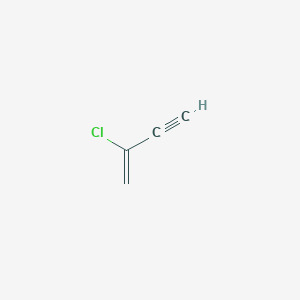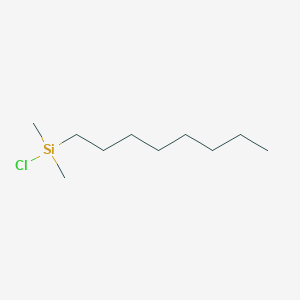![molecular formula C21H19ClN7OZn+3 B101673 ZINC;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride CAS No. 16103-04-1](/img/structure/B101673.png)
ZINC;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride is a chemical compound that has been widely researched for its potential applications in the field of science. It is a diazonium salt that has been synthesized using various methods and has been found to have several biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Zinc;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride is not well understood. However, it is believed to exert its antimicrobial properties by disrupting the cell membrane of microorganisms. It has also been found to interact with various biomolecules and can be used as a probe to study their interactions.
Effets Biochimiques Et Physiologiques
Zinc;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride has been found to have several biochemical and physiological effects. It has been shown to have antimicrobial properties against various microorganisms, including bacteria and fungi. It has also been found to interact with various biomolecules, including proteins and nucleic acids, and can be used as a probe to study their interactions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Zinc;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride is its antimicrobial properties, which make it a useful tool in the study of microorganisms. It is also a useful dye for various biochemical assays, and its interactions with biomolecules make it a useful probe for studying their interactions. However, one of the limitations of Zinc;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research of Zinc;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride. One potential direction is the study of its interactions with various biomolecules and the development of new probes for studying these interactions. Another potential direction is the development of new antimicrobial agents based on the structure of Zinc;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride. Additionally, the potential toxicity of Zinc;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride could be further investigated to determine its safety for use in various experiments.
Conclusion:
Zinc;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride is a diazonium salt that has been extensively researched for its potential applications in the field of science. It has been found to have antimicrobial properties and has been used as a disinfectant in several studies. It has also been used as a dye in several biochemical assays and has been found to be a useful tool in the detection of various biomolecules. However, its potential toxicity may limit its use in certain experiments, and further research is needed to determine its safety and potential applications.
Méthodes De Synthèse
Zinc;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride can be synthesized using various methods. One of the most common methods is the reaction of 4-diazoniumaniline with 4-nitrobenzenediazonium chloride in the presence of zinc dust. The reaction produces Zinc;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride as a yellow-orange solid.
Applications De Recherche Scientifique
Zinc;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride has been extensively researched for its potential applications in the field of science. It has been found to have antimicrobial properties and has been used as a disinfectant in several studies. It has also been used as a dye in several biochemical assays and has been found to be a useful tool in the detection of various biomolecules.
Propriétés
Numéro CAS |
16103-04-1 |
|---|---|
Nom du produit |
ZINC;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride |
Formule moléculaire |
C21H19ClN7OZn+3 |
Poids moléculaire |
486.3 g/mol |
Nom IUPAC |
zinc;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride |
InChI |
InChI=1S/C21H19N7O.ClH.Zn/c1-3-29-21-13-19(14(2)12-20(21)26-23)28-27-18-10-6-16(7-11-18)24-15-4-8-17(25-22)9-5-15;;/h4-13,24H,3H2,1-2H3;1H;/q+2;;+2/p-1 |
Clé InChI |
NWBQGBKOMXUERG-UHFFFAOYSA-M |
SMILES |
CCOC1=C(C=C(C(=C1)N=NC2=CC=C(C=C2)NC3=CC=C(C=C3)[N+]#N)C)[N+]#N.[Cl-].[Zn+2] |
SMILES canonique |
CCOC1=C(C=C(C(=C1)[N+]#N)C)N=NC2=CC=C(C=C2)NC3=CC=C(C=C3)[N+]#N.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



